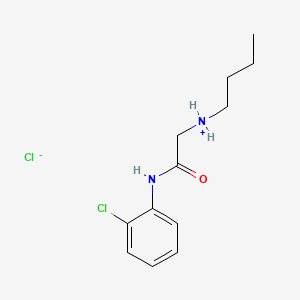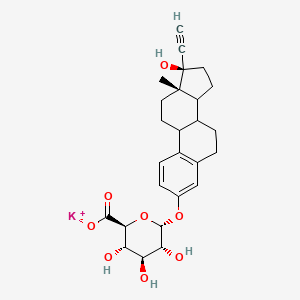![molecular formula C12H21NO B13794487 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane CAS No. 649-95-6](/img/structure/B13794487.png)
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane is a complex organic compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol It features a unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Propiedades
Número CAS |
649-95-6 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
6-oxa-14-azadispiro[4.1.57.25]tetradecane |
InChI |
InChI=1S/C12H21NO/c1-2-6-11(7-3-1)10-13-12(14-11)8-4-5-9-12/h13H,1-10H2 |
Clave InChI |
IGHSKULBYXXLGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CNC3(O2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)





![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)





![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
